Phenyl-pyrrolidin-1-yl-acetic acid

Übersicht

Beschreibung

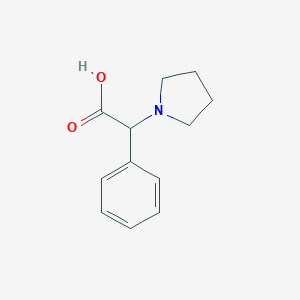

Phenyl-pyrrolidin-1-yl-acetic acid is an organic compound that features a phenyl group attached to a pyrrolidine ring, which is further connected to an acetic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Phenyl-pyrrolidin-1-yl-acetic acid typically involves the following steps:

Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane.

Attachment of Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction, where benzene reacts with a suitable alkyl halide in the presence of a Lewis acid catalyst.

Introduction of Acetic Acid Moiety: The acetic acid group is incorporated through a carboxylation reaction, where the intermediate product is treated with carbon dioxide under basic conditions.

Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced catalysts, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Esterification and Hydrolysis

The carboxylic acid group undergoes esterification under acidic or coupling conditions. For example:

- Esterification : Reacting with ethyl chloroacetate in the presence of sodium hydride yields ethyl esters (e.g., ethyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate) with near-quantitative yields (98%) .

- Hydrolysis : Alkaline hydrolysis of the ester derivative (e.g., using KOH in water/isopropanol) regenerates the carboxylic acid with 87% yield .

Table 1: Esterification and Hydrolysis Conditions

| Reaction Type | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Esterification | Ethyl chloroacetate, NaH, THF | 98% | |

| Alkaline Hydrolysis | KOH, H₂O/isopropanol, 24 h | 87% |

Amidation and Coupling Reactions

The carboxylic acid reacts with amines to form amides, a critical step in drug synthesis:

- Amide Formation : Coupling with 2-(pyrrolidin-1-yl)aniline via carbodiimide-mediated activation (e.g., DCC/NHS) produces bioactive amides with LCMS-confirmed purity (>98%) .

- Activated Esters : Conversion to NHS esters (e.g., 2,5-dioxopyrrolidin-1-yl esters) enables efficient peptide bond formation (94% yield) .

Table 2: Representative Amidation Reactions

| Substrate | Amine Partner | Product | Yield | Reference |

|---|---|---|---|---|

| This compound | 2-(pyrrolidin-1-yl)aniline | N-(2-(pyrrolidin-1-yl)phenyl)acetamide | 92.5% |

Alkylation of the Pyrrolidine Nitrogen

The pyrrolidine nitrogen acts as a nucleophile in alkylation reactions:

- Ethylation : Treatment with ethyl chloroacetate in THF forms N-alkylated derivatives, crucial for modifying pharmacokinetic properties .

Case Study : Alkylation of 4-phenylpyrrolidinone with ethyl chloroacetate produced ethyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate, a precursor for neuroprotective agents .

Salt Formation

The tertiary amine in the pyrrolidine ring forms stable hydrochloride salts under acidic conditions, enhancing solubility for biological testing .

Comparative Reactivity with Analogues

Structural modifications (e.g., replacing pyrrolidine with morpholine) alter reactivity:

Table 3: Reactivity Comparison with Analogues

| Compound | Key Feature | Notable Reactivity |

|---|---|---|

| 2-Phenyl-2-(morpholin-1-yl)acetic acid | Morpholine ring | Enhanced solubility in polar media |

| 2-Phenyl-2-(piperidin-1-yl)acetic acid | Piperidine ring | Slower hydrolysis kinetics |

Biological Derivatization

Derivatives exhibit therapeutic potential:

- Neuroprotection : A potassium sulfonate derivative demonstrated improved blood-brain barrier penetration and reduced neurological deficits in ischemic rats .

- Antimicrobial Activity : Glyoxamide derivatives showed 11–47% quorum sensing inhibition against Pseudomonas aeruginosa .

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Phenyl-pyrrolidin-1-yl-acetic acid is recognized for its potential in drug discovery and development. Its structural features allow it to participate in various chemical reactions that lead to the formation of biologically active compounds.

Case Studies in Drug Development

- Synthesis of Analgesics : Research has demonstrated that derivatives of this compound can be synthesized to develop new analgesic agents. These derivatives exhibit enhanced potency and selectivity compared to existing pain relievers, indicating their potential for therapeutic use .

- Antidepressant Activity : Studies have explored the use of this compound in synthesizing novel antidepressants. The incorporation of the pyrrolidine moiety has been linked to improved pharmacological profiles, suggesting efficacy in treating mood disorders.

Organic Synthesis

In organic chemistry, this compound serves as a crucial intermediate for synthesizing various complex molecules.

Applications in Synthesis

- Building Block for Complex Molecules : The compound is utilized as a starting material for synthesizing more complex organic structures. Its ability to undergo functionalization allows chemists to create a wide range of derivatives tailored for specific applications in materials science and pharmaceuticals .

- Peptide Synthesis : It has been employed as an organic buffer in peptide synthesis, facilitating the formation of peptide bonds under mild conditions. This application is particularly valuable in biochemistry for producing peptides with specific biological activities .

Biochemical Research

This compound is also used in biochemical studies, particularly in proteomics research.

Proteomics Applications

The hydrochloride salt form of this compound has been identified as a biochemical reagent useful for proteomic analyses. It aids in the characterization of protein interactions and functions, contributing to advancements in understanding cellular processes .

Summary Table of Applications

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Medicinal Chemistry | Drug development, synthesis of analgesics and antidepressants | New analgesic agents, antidepressant derivatives |

| Organic Synthesis | Building block for complex organic molecules | Synthesis of tailored derivatives |

| Biochemical Research | Reagent for proteomics research | Characterization of protein interactions |

Wirkmechanismus

The mechanism by which Phenyl-pyrrolidin-1-yl-acetic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate biological pathways by binding to active sites or altering protein conformation, leading to changes in cellular processes.

Vergleich Mit ähnlichen Verbindungen

Phenyl-pyrrolidin-1-yl-acetic acid can be compared with other similar compounds, such as:

Phenyl-pyrrolidin-1-yl-methanol: This compound has a hydroxyl group instead of an acetic acid moiety, leading to different chemical properties and applications.

Phenyl-pyrrolidin-1-yl-propionic acid: The presence of a propionic acid group instead of acetic acid results in variations in reactivity and biological activity.

Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.

Biologische Aktivität

Phenyl-pyrrolidin-1-yl-acetic acid (PPAA) is a compound of significant interest in pharmacology, particularly for its potential anticonvulsant and analgesic properties. This article explores its biological activity, focusing on its mechanisms, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

PPAA is characterized by a pyrrolidine ring substituted with a phenyl group and an acetic acid moiety. Its structural features contribute to its biological activities, particularly in modulating neurotransmitter systems.

Anticonvulsant Activity

Research has demonstrated that derivatives of PPAA exhibit notable anticonvulsant effects. A study synthesized a series of 3-methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides and evaluated their activity in various seizure models:

- Maximal Electroshock (MES) Test : Several compounds showed protective effects against seizures, with effective doses (ED50) ranging from 40.87 mg/kg to 114.68 mg/kg. For example, compound 6 had an ED50 of 40.87 mg/kg, indicating strong anticonvulsant properties .

- Subcutaneous Pentylenetetrazole (scPTZ) Test : This model further confirmed the anticonvulsant potential, with compounds demonstrating varying degrees of efficacy.

The mechanism underlying the anticonvulsant action appears to be linked to the modulation of voltage-gated sodium and calcium channels, which are crucial for neuronal excitability .

Analgesic Properties

In addition to its anticonvulsant effects, PPAA derivatives have been investigated for their analgesic properties. In a formalin-induced pain model in mice, specific compounds exhibited significant pain relief without impairing motor coordination . This suggests that PPAA may serve as a dual-action agent in treating both seizures and pain.

Mutagenicity Studies

Safety profiles are critical for any therapeutic agent. Studies evaluating the mutagenic and antimutagenic properties of PPAA derivatives using the Vibrio harveyi assay indicated that certain compounds did not exhibit mutagenic effects, suggesting a favorable safety profile for further development .

In Vivo and In Vitro Studies

Recent investigations into PPAA have included both in vivo and in vitro studies:

- In Vivo Studies : Animal models have shown that PPAA can effectively reduce seizure frequency and severity without significant side effects. The therapeutic index (TI) calculated from these studies indicates a promising safety margin .

- In Vitro Studies : Binding affinity studies have revealed that PPAA interacts with multiple neurotransmitter receptors, contributing to its pharmacological profile. These interactions may facilitate its anticonvulsant and analgesic effects through enhanced neurotransmission modulation .

Case Studies and Clinical Implications

Several case studies highlight the therapeutic potential of PPAA derivatives:

- Epilepsy Management : In clinical settings, compounds derived from PPAA are being explored as adjunct therapies for epilepsy, particularly in patients who do not respond adequately to conventional antiepileptic drugs (AEDs). Their ability to modulate seizure activity while providing analgesia presents a unique therapeutic advantage.

- Pain Management : The analgesic properties of PPAA derivatives are being investigated for use in chronic pain conditions, where traditional pain management strategies may fall short.

Eigenschaften

IUPAC Name |

2-phenyl-2-pyrrolidin-1-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-12(15)11(13-8-4-5-9-13)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYOZIYFGQLGJFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10349417 | |

| Record name | Phenyl-pyrrolidin-1-yl-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100390-48-5 | |

| Record name | Phenyl-pyrrolidin-1-yl-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 100390-48-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.